molecular formula C7H13Cl3S2 B13950765 Propane, 1,3-bis(2-chloroethylthio)-2-chloro- CAS No. 63905-12-4

Propane, 1,3-bis(2-chloroethylthio)-2-chloro-

Cat. No.: B13950765
CAS No.: 63905-12-4
M. Wt: 267.7 g/mol
InChI Key: GHOGATWOCSSKCC-UHFFFAOYSA-N
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Description

Propane, 1,3-bis(2-chloroethylthio)-2-chloro- is an organosulfur compound with the molecular formula C₇H₁₄Cl₃S₂ It is characterized by the presence of two 2-chloroethylthio groups and one additional chlorine atom attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1,3-bis(2-chloroethylthio)-2-chloro- typically involves the reaction of 1,3-dichloropropane with 2-chloroethanethiol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atoms on the propane backbone.

Reaction Conditions:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalyst/Base: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for Propane, 1,3-bis(2-chloroethylthio)-2-chloro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Propane, 1,3-bis(2-chloroethylthio)-2-chloro- undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, such as amines or thiols.

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler hydrocarbon structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted propane derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dechlorinated hydrocarbons.

Scientific Research Applications

Propane, 1,3-bis(2-chloroethylthio)-2-chloro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propane, 1,3-bis(2-chloroethylthio)-2-chloro- involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is primarily due to the presence of the chlorine atoms, which are susceptible to nucleophilic attack. The sulfur atoms also play a role in the compound’s chemical behavior, particularly in oxidation and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    Propane, 1,3-dichloro-2-thio-: Similar structure but lacks the additional chlorine atom.

    Propane, 1,3-bis(2-chloroethylthio)-: Similar structure but lacks the additional chlorine atom on the propane backbone.

    Ethane, 1,2-bis(2-chloroethylthio)-: Shorter carbon chain but similar functional groups.

Uniqueness

Propane, 1,3-bis(2-chloroethylthio)-2-chloro- is unique due to the presence of three chlorine atoms and two 2-chloroethylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

63905-12-4

Molecular Formula

C7H13Cl3S2

Molecular Weight

267.7 g/mol

IUPAC Name

2-chloro-1,3-bis(2-chloroethylsulfanyl)propane

InChI

InChI=1S/C7H13Cl3S2/c8-1-3-11-5-7(10)6-12-4-2-9/h7H,1-6H2

InChI Key

GHOGATWOCSSKCC-UHFFFAOYSA-N

Canonical SMILES

C(CCl)SCC(CSCCCl)Cl

Origin of Product

United States

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